Tetrazolyl acetamide acetal

HPLC impurity profiling relative retention time

Tetrazolyl acetamide acetal, chemically designated as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, is a low-molecular-weight (187.16 g/mol) heterocyclic amide recognized as a key degradation impurity of the first-generation cephalosporin antibiotic cefazolin sodium. It is formally listed as Cefazolin USP Impurity B (also referred to as Cefazolin Impurity and serves as a compendial reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions.

Molecular Formula C5H9N5O3
Molecular Weight 187.16
CAS No. 1675245-47-2
Cat. No. B601278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolyl acetamide acetal
CAS1675245-47-2
Synonyms1H-​Tetrazole-​1-​acetamide, N-​(2,​2-​dihydroxyethyl)​-
Molecular FormulaC5H9N5O3
Molecular Weight187.16
Structural Identifiers
SMILESC1=NN=NN1CC(=O)NCC(O)O
InChIInChI=1S/C5H9N5O3/c11-4(6-1-5(12)13)2-10-3-7-8-9-10/h3,5,12-13H,1-2H2,(H,6,11)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolyl Acetamide Acetal (CAS 1675245-47-2) – Analytical Reference Standard for Cefazolin Impurity Profiling and ANDA Procurement


Tetrazolyl acetamide acetal, chemically designated as N-(2,2-dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide, is a low-molecular-weight (187.16 g/mol) heterocyclic amide recognized as a key degradation impurity of the first-generation cephalosporin antibiotic cefazolin sodium [1]. It is formally listed as Cefazolin USP Impurity B (also referred to as Cefazolin Impurity 13) and serves as a compendial reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing during Abbreviated New Drug Application (ANDA) submissions [2]. The compound lacks the β-lactam cephem nucleus and instead presents a 1,1-dihydroxyethyl moiety attached via an acetamide linker to a 1H-tetrazole ring, a structural signature that distinguishes it from both the active pharmaceutical ingredient and other cefazolin-related impurities [1].

Why Generic Tetrazolyl Acetamide Acetal (CAS 1675245-47-2) Cannot Be Interchanged Without Verification


Tetrazolyl acetamide acetal exists in a dynamic equilibrium with its aldehyde form, N-(2-oxoethyl)-2-(1H-tetrazol-1-yl)acetamide (CAS 1797135-60-4); the two compounds are officially listed together as the interconvertible pair constituting USP Impurity B [1]. This equilibrium is pH- and solvent-dependent, meaning that the chromatographic retention time, UV response factor, and mass spectral pattern can shift depending on sample preparation and analytical conditions [2]. Furthermore, the closely related diethyl acetal analog (CAS 2150044-08-7) shares the same tetrazolyl-acetamide core but possesses entirely different hydrophobicity and HPLC retention behavior due to its ethoxy substituents [3]. Procurement of an incorrectly specified analog may therefore lead to misidentification of impurity peaks, incorrect relative retention time (RRT) assignment, and failure to meet pharmacopoeial system suitability criteria during cefazolin ANDA batch release [2]. The quantitative evidence outlined in Section 3 establishes the experimentally verified parameters that differentiate this specific compound from its closest structural relatives.

Quantitative Differentiation Evidence for Tetrazolyl Acetamide Acetal (CAS 1675245-47-2) Versus Closest Analogs


HPLC Relative Retention Time (RRT) Differentiation from Cefazolin Sodium and Impurity-II

In the gradient reversed-phase HPLC method described by Sivakumar et al., Tetrazolyl acetamide acetal (Impurity-I) elutes with a Relative Retention Time (RRT) of 0.084 relative to the cefazolin sodium main peak, whereas Impurity-II (a structurally distinct ring-opened degradation product) elutes at RRT 0.202 [1]. This 2.4-fold difference in RRT demonstrates that the dihydroxyethyl acetal moiety imparts significantly higher polarity than the thiazine-carboxylic acid scaffold of Impurity-II, enabling unambiguous chromatographic resolution from both the API and other known impurities under compendial conditions [1].

HPLC impurity profiling relative retention time

Mass Spectrometric Signature Differentiation from the Interconvertible Aldehyde Form

The ESI mass spectrum of Tetrazolyl acetamide acetal exhibits a deprotonated molecular ion at m/z 186 [M-H]⁻ and a characteristic water-loss fragment at m/z 168 [M-H-H₂O]⁻, consistent with the presence of a geminal diol moiety [1]. Its interconvertible aldehyde form, N-(2-oxoethyl)-2-(1H-tetrazol-1-yl)acetamide, has a molecular formula of C₅H₇N₅O₂ (MW 169.14) and would produce an [M-H]⁻ ion at m/z 168 rather than m/z 186 [2]. The 18-Da mass difference, confirmed by MS/MS product ions at m/z 168, 140, and 112 for the acetal form [1], provides a definitive mass spectrometric fingerprint to distinguish the hydrate/acetal form from the dehydrated aldehyde analog in LC-MS impurity profiling workflows.

LC-MS mass spectrometry impurity identification

¹H NMR Chemical Shift Differentiation from Cefazolin Sodium and Structural Confirmation of the Dihydroxyethyl Moiety

The ¹H NMR spectrum of Tetrazolyl acetamide acetal recorded in D₂O displays a characteristic triplet at δ 5.13 ppm (J = 5.26 Hz) and a doublet at δ 3.37 ppm, which correspond to the methine (-CH(OH)₂) and methylene (-CH₂-) protons of the dihydroxyethyl group, respectively [1]. These signals are absent in cefazolin sodium, which instead exhibits the complex pattern of the cephem nucleus and the methylmercaptothiadiazole moiety. The tetrazole proton appears at δ 9.25 ppm in the impurity versus δ 9.15 ppm in cefazolin sodium, while the tetrazole-attached methylene singlet is observed at δ 5.44 ppm (cf. δ 5.42 ppm in cefazolin) [1]. The presence of the oxygen-bearing methine triplet is a unique NMR identifier that cannot be mimicked by the aldehyde form (which would show an aldehyde proton at ~δ 9-10 ppm) or by the diethyl acetal analog (which would show ethoxy -OCH₂CH₃ signals).

NMR spectroscopy structural elucidation reference standard characterisation

Regulatory Reference Standard Status Versus Non-Compendial Analogs

Tetrazolyl acetamide acetal (CAS 1675245-47-2) is explicitly designated as USP Cefazolin Impurity B and is listed in the United States Pharmacopeia monograph for cefazolin sodium [1]. In contrast, the diethyl acetal analog (CAS 2150044-08-7) is not a compendial impurity and is used primarily as a synthetic intermediate or research-grade reference material lacking formal pharmacopoeial recognition [2]. The aldehyde interconvertible form (CAS 1797135-60-4) is co-listed with the acetal under the same USP impurity designation, but its procurement as an isolated standard does not guarantee the same chromatographic or spectroscopic behavior due to rapid equilibration in aqueous media [3]. The explicit USP compendial status of CAS 1675245-47-2 means that analytical data generated using this standard carry direct regulatory defensibility for ANDA submissions, whereas data from non-compendial analogs may require additional bridging justification.

pharmacopoeial reference standard ANDA compliance regulatory acceptance

Degradation Pathway Specificity: Acidic and Photolytic Formation Versus Other Impurities

Under forced degradation studies, Tetrazolyl acetamide acetal (Impurity-I) was observed at 0.3% of total peak area under acidic and photolytic stress conditions, with the level increased to 3% under optimized conditions (pH 3.5, UV light exposure for 12 hours) [1]. In contrast, Impurity-II was observed at 2% under basic degradation and was enriched to 10% by heating under alkaline conditions [1]. This orthogonal degradation chemistry demonstrates that the target compound is specifically a marker for acid-catalyzed hydrolysis and photodegradation of cefazolin, whereas Impurity-II reports on base-catalyzed degradation pathways. The two impurities therefore serve non-redundant roles in a stability-indicating analytical panel, and one cannot substitute for the other when assessing photolytic or acid-stressed stability samples.

forced degradation stability-indicating methods photolytic degradation

High-Value Procurement Scenarios for Tetrazolyl Acetamide Acetal (CAS 1675245-47-2)


ANDA Method Validation and USP System Suitability Testing for Cefazolin Sodium

Quality control laboratories preparing Abbreviated New Drug Applications for generic cefazolin sodium injections require a certified USP Impurity B reference standard to perform system suitability tests as specified in the USP monograph [1]. The RRT of 0.084 confirmed in the primary literature [2] serves as the expected chromatographic marker for this impurity. Use of a non-compendial analog such as the diethyl acetal would produce a different retention time and invalidate the system suitability criterion, risking ANDA rejection.

Forced Degradation and Stability-Indicating Method Development Under ICH Q1A (R2)

During photolytic and acid-stress forced degradation studies, Tetrazolyl acetamide acetal is the primary degradation marker formed at pH 3.5 under UV light, reaching approximately 3% of total peak area after 12 hours of exposure [2]. Its non-overlapping degradation pathway relative to Impurity-II (base-catalyzed) [2] makes it indispensable for specificity validation of stability-indicating HPLC methods, as each stress condition must be covered by a distinct marker impurity.

LC-MS/MS Impurity Identification in Cefazolin API Batch Release

When using LC-MS/MS to identify unknown peaks in cefazolin sodium drug substance, the characteristic mass spectral signature of Tetrazolyl acetamide acetal (m/z 186 [M-H]⁻ with fragment ions at m/z 168, 140, and 112) [2] provides a definitive diagnostic pattern. The 18-Da mass difference from the corresponding aldehyde form enables unambiguous assignment, even when the two interconvertible species co-exist in solution.

Synthesis and Process Optimization of Low-Impurity Cefazolin via Microreactor Technology

In advanced manufacturing research such as membrane dispersion microreactor synthesis of cefazolin [3], the level of Tetrazolyl acetamide acetal serves as a key quality attribute for process optimization. The target polymer impurity content of <0.008% reported in large-scale microreactor production [3] requires accurate quantitation of all individual impurities including Impurity-I, necessitating a well-characterized reference standard with known RRF and purity.

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